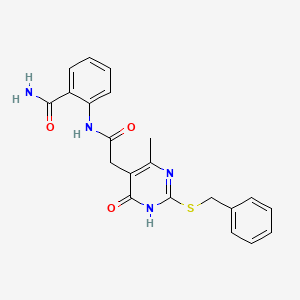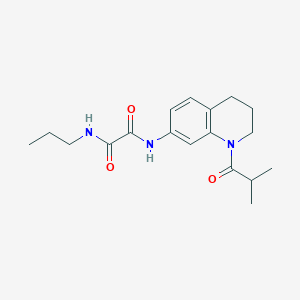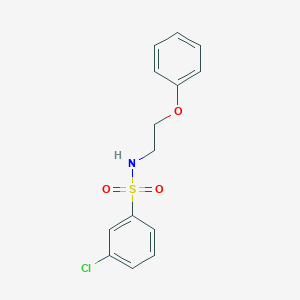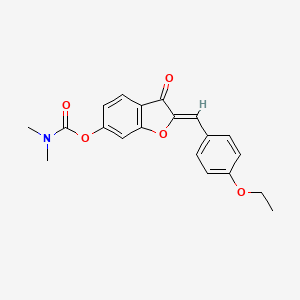
2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide is a complex organic compound characterized by its unique structure, which incorporates both pyrimidinone and benzamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide typically involves multi-step organic reactions:
Formation of the Pyrimidinone Core: : The initial step involves the condensation of suitable carbonyl compounds and amines to form the pyrimidinone ring.
Introduction of the Benzylthio Group: : The benzylthio group is incorporated through nucleophilic substitution reactions.
Attachment of the Acetamido Linker: : This step involves the use of appropriate amides and coupling agents to attach the acetamido linker to the pyrimidinone core.
Formation of the Benzamide Moiety: : The benzamide group is introduced through amide bond formation, often using carbodiimide-based coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes. High-yielding reactions, cost-effective reagents, and robust purification techniques are crucial for efficient production at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Typically at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: : At the carbonyl groups to form alcohols.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, peracids.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, alkylating agents.
Major Products
Sulfoxides and Sulfones: : From oxidation.
Alcohols: : From reduction of carbonyl groups.
Substituted Derivatives: : From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
As a Building Block: : For the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitors for enzymes like kinases and proteases due to its unique structure.
Medicine
Drug Development: : Exploration as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry
Catalysts and Ligands: : Possible use in catalytic processes and as ligands in coordination chemistry.
Mécanisme D'action
Molecular Targets
Enzymes: : The compound can inhibit specific enzymes by binding to their active sites.
Receptors: : Potential interactions with certain biological receptors.
Pathways Involved
Signal Transduction: : By inhibiting enzymes involved in signaling pathways, it can alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide
2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzoic acid
Highlighting Uniqueness
Structural Features: : The presence of both the benzylthio and acetamido linkers in the same molecule is relatively rare.
Biological Activity: : Unique interactions with enzymes and receptors compared to similar compounds.
This unique compound offers significant potential across various fields due to its versatile structure and reactivity, making it a focal point for ongoing research and development.
Propriétés
IUPAC Name |
2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-16(11-18(26)24-17-10-6-5-9-15(17)19(22)27)20(28)25-21(23-13)29-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,27)(H,24,26)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJIUGBEKGEWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)


![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)
![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)


![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)
![3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2672072.png)
![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)
